2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
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Overview
Description
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a chemical compound with the molecular formula C10H10N2O4S and a molecular weight of 254.26 g/mol . This compound is characterized by the presence of a benzothiazole ring fused with a propanoic acid moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid typically involves the reaction of benzothiazole derivatives with propanoic acid derivatives under controlled conditions. One common method involves the use of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)alanine as a precursor . The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole derivatives .
Scientific Research Applications
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate: Similar in structure but with a chlorobenzoate moiety.
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid: Contains a hexanoic acid moiety instead of propanoic acid.
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid: Features a methylpentanoic acid moiety.
Uniqueness
What sets 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid apart is its specific combination of the benzothiazole ring with the propanoic acid moiety, which imparts unique chemical properties and biological activities. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-6(10(13)14)11-9-7-4-2-3-5-8(7)17(15,16)12-9/h2-6H,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIGPASFALLPHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC1=NS(=O)(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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